

# Large-scale synthesis of 3-bromo-1H-indazol-6-amine

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## Compound of Interest

Compound Name: **3-bromo-1H-indazol-6-amine**

Cat. No.: **B1287507**

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An Application Note and Protocol for the Large-Scale Synthesis of **3-Bromo-1H-indazol-6-amine**

## Introduction

**3-Bromo-1H-indazol-6-amine** is a valuable heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 3-position and an amine group at the 6-position offers versatile handles for further chemical modifications, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This application note provides a detailed and scalable two-step protocol for the synthesis of **3-bromo-1H-indazol-6-amine**, commencing from the commercially available 6-nitro-1H-indazole. The described methodology is designed to be robust and suitable for large-scale production in a research or industrial setting.

## Synthetic Pathway Overview

The synthesis of **3-bromo-1H-indazol-6-amine** is achieved via a two-step reaction sequence. The first step involves the regioselective bromination of 6-nitro-1H-indazole at the C3 position to yield 3-bromo-6-nitro-1H-indazole. The subsequent step is the reduction of the nitro group to the corresponding amine, affording the final product.

## Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **3-bromo-1H-indazol-6-amine**.

Step	Reaction	Starting Material	Key Reagents	Solvent(s)	Typical Yield	Purity
1	Bromination	6-nitro-1H-indazole	Bromine (Br <sub>2</sub> )	DMF	~95%	>98%
2	Nitro Group Reduction	3-bromo-6-nitro-1H-indazole	Tin(II) chloride dihydrate (SnCl <sub>2</sub> ·2H <sub>2</sub> O), HCl	Ethanol	High	>98%

## Experimental Protocols

### Step 1: Synthesis of 3-bromo-6-nitro-1H-indazole

This procedure details the bromination of 6-nitro-1H-indazole.

#### Materials and Reagents:

- 6-nitro-1H-indazole
- N,N-Dimethylformamide (DMF)
- Bromine (Br<sub>2</sub>)
- Water
- Nitrogen gas

#### Equipment:

- Multi-neck round-bottom flask
- Mechanical stirrer

- Thermometer
- Dropping funnel
- Heating/cooling mantle
- Filtration apparatus

**Procedure:**

- Under a nitrogen atmosphere, charge a multi-neck round-bottom flask with 6-nitro-1H-indazole and DMF.
- Stir the mixture until the starting material is fully dissolved.
- Cool the reaction mixture to 0-5 °C using an ice bath.
- Slowly add bromine (Br<sub>2</sub>) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
- Slowly warm the reaction to room temperature and continue to stir for an additional 10-12 hours, monitoring the reaction progress by TLC or HPLC.
- Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid thoroughly with water until the filtrate is neutral.
- Dry the product under vacuum to yield 3-bromo-6-nitro-1H-indazole as a solid.

**Step 2: Synthesis of 3-bromo-1H-indazol-6-amine**

This protocol describes the reduction of the nitro group of 3-bromo-6-nitro-1H-indazole to an amine.

**Materials and Reagents:**

- 3-bromo-6-nitro-1H-indazole
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

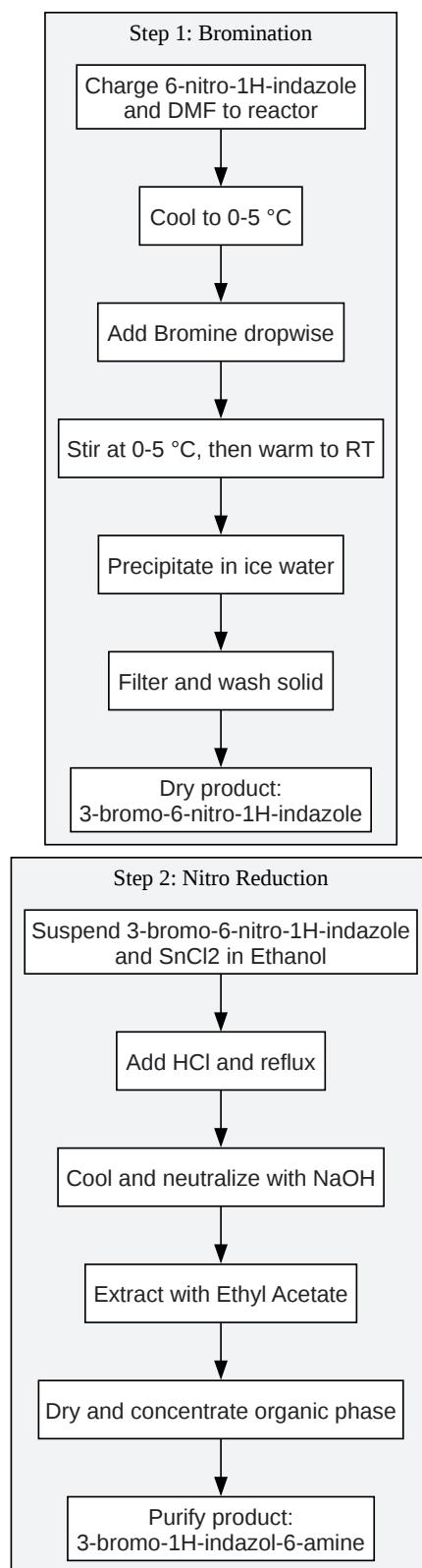
**Procedure:**

- In a round-bottom flask, suspend 3-bromo-6-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.
- To this suspension, add concentrated hydrochloric acid and stir the mixture at room temperature.
- Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8), which will precipitate the

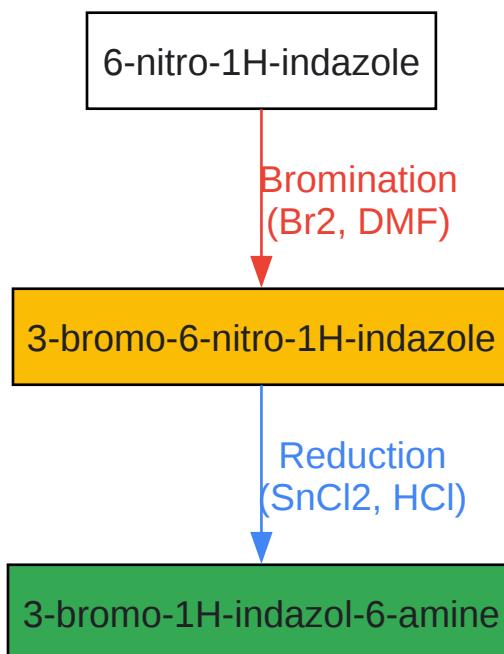
tin salts.

- Extract the product with ethyl acetate (3 x volume of the reaction mixture).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-bromo-1H-indazol-6-amine**.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

## Visualizations

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Caption: Experimental workflow for the synthesis of **3-bromo-1H-indazol-6-amine**.



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